Carbon-Iodine Bond Dissociation Energy: A Thermodynamic Basis for Superior Catalytic Turnover vs. Bromo and Chloro Analogs
The aryl C–I bond in 2-iodo-1,3-dimethylbenzene has a bond dissociation energy (BDE) of ~228 kJ/mol, substantially lower than the aryl C–Br bond (~290 kJ/mol) and C–Cl bond (~397 kJ/mol) found in 2-bromo-1,3-dimethylbenzene and 2-chloro-1,3-dimethylbenzene, respectively [1]. This 62 kJ/mol difference relative to the bromo analog translates into a significantly lower activation barrier for oxidative addition, the rate-determining step in palladium-catalyzed cross-coupling, enabling the iodo compound to react at room temperature where the bromo compound requires heating [2].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy |
|---|---|
| Target Compound Data | C–I BDE: ~228 kJ/mol |
| Comparator Or Baseline | 2-Bromo-1,3-dimethylbenzene (C–Br BDE: ~290 kJ/mol); 2-Chloro-1,3-dimethylbenzene (C–Cl BDE: ~397 kJ/mol) |
| Quantified Difference | 62 kJ/mol lower vs. Br; 169 kJ/mol lower vs. Cl |
| Conditions | Gas-phase homolytic bond dissociation; consistent with solution-phase relative reactivity trends in Pd-catalyzed cross-coupling. |
Why This Matters
This thermodynamic advantage enables the use of milder reaction conditions, broader functional group tolerance, and lower catalyst loadings, directly reducing synthesis cost and improving process safety for the end user.
- [1] SaveMyExams. Reactivity of Halogenoalkanes. Cambridge (CIE) AS Chemistry Revision Notes 2023. View Source
- [2] Barnard, C. F. J. Carbonylation of Aryl Halides: Extending the Scope of the Reaction. Org. Process Res. Dev. 2008, 12 (4), 566–574. View Source
